Lead phosphate

Descripción

Propiedades

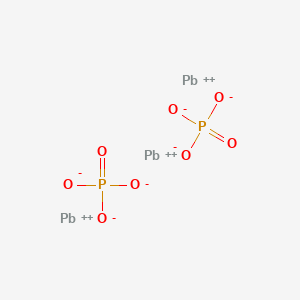

IUPAC Name |

lead(2+);diphosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2H3O4P.3Pb/c2*1-5(2,3)4;;;/h2*(H3,1,2,3,4);;;/q;;3*+2/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUTDDBSSHVOYJR-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Pb+2].[Pb+2].[Pb+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

P2Pb3O8, Pb3(PO4)2, O8P2Pb3 | |

| Record name | LEAD PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16222 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lead(II) phosphate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Lead(II)_phosphate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

16040-38-3 (Parent) | |

| Record name | Lead phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007446277 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5064706 | |

| Record name | Lead phosphate (3:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5064706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

8.1e+02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Lead phosphate is a white powder., White solid; [Merck Index] Practically insoluble in water (0.14 mg/L at 20 deg C); [ATSDR ToxProfiles] | |

| Record name | LEAD PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16222 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lead(II) phosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2528 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Insol in alcohol; sol in nitric acid, fixed alkali hydroxides, 0.000014 g/100 cu cm water @ 20 °C, Insoluble in ethanol | |

| Record name | LEAD PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2637 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

6.9 g/cu cm | |

| Record name | LEAD PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2637 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White powder | |

CAS No. |

7446-27-7 | |

| Record name | LEAD PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16222 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lead phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007446277 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, lead(2+) salt (2:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lead phosphate (3:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5064706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trilead bis(orthophosphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.368 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEAD DIPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62I1T06190 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LEAD PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2637 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

1,014 °C | |

| Record name | LEAD PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2637 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis and Crystallization of Lead Phosphate Materials

Nanostructured Lead Phosphate Formation

Mechanisms of this compound Nanoparticle Aggregation and Dispersion

The behavior of this compound nanoparticles in aqueous environments is largely dictated by surface properties and interactions with the surrounding medium, influencing their tendency to aggregate or remain dispersed. A key factor is the surface charge of the nanoparticles, often quantified by zeta potential. This compound nanoparticles typically exhibit a negative surface charge, which promotes electrostatic repulsion between particles, thereby enhancing dispersion and stability nsf.govresearchgate.netresearchgate.netacs.orgtandfonline.comnih.govosti.gov. This negative charge is often attributed to the adsorption of phosphate ions or hydroxyl groups onto the particle surface researchgate.nettandfonline.com.

Several environmental factors can significantly impact this delicate balance:

Phosphate-to-Lead Ratio: High aqueous phosphate-to-lead (PO₄/Pb) molar ratios, typically greater than 1, lead to increased adsorption of phosphate ions onto the particle surfaces. This results in a more pronounced negative surface charge, enhancing particle stability and dispersion researchgate.netacs.orgnih.govosti.gov.

Divalent Cations: The presence of divalent cations, such as calcium (Ca²⁺) and magnesium (Mg²⁺), can neutralize the negative surface charges on this compound nanoparticles. This neutralization reduces electrostatic repulsion, promoting particle aggregation and decreasing dispersion. This effect is often more significant in waters with lower hardness, where the cations are more readily available to interact with the nanoparticle surfaces nsf.govresearchgate.netresearchgate.netacs.orgtandfonline.comnih.govosti.govnih.govresearchgate.net.

Ionic Strength: Elevated ionic strength in the surrounding medium can also promote aggregation. High concentrations of dissolved salts can compress the electrical double layer around the nanoparticles, weakening electrostatic repulsion forces and facilitating particle-particle interactions nsf.govnih.govresearchgate.net.

Natural Organic Matter (NOM): Components of NOM, such as humic and fulvic acids, can act as stabilizing agents. They can adsorb onto the nanoparticle surfaces, inducing steric or electrosteric repulsion, which hinders aggregation and promotes dispersion researchgate.netresearchgate.netacs.orgnih.govosti.govnih.govresearchgate.net.

pH: While generally maintaining a negative surface charge, variations in pH can influence the degree of surface charge. Lower pH values might lead to less negative or even positive surface potentials, potentially altering aggregation behavior nsf.govnih.govias.ac.in.

The stability of nanoparticle dispersions can be understood through stabilization mechanisms, primarily electrostatic and steric stabilization. Electrostatic stabilization relies on the repulsive forces generated by surface charges, while steric stabilization involves the presence of adsorbed macromolecules (like polymers or surfactants) that create a physical barrier between particles sci-hub.stresearchgate.netnih.govrsc.orgmalvernpanalytical.com. A combination of these, known as electrosteric stabilization, can offer enhanced stability sci-hub.stnih.govrsc.org.

Table 1: Factors Affecting this compound Nanoparticle Aggregation and Dispersion

| Factor | Effect on Dispersion | Mechanism | References |

| High PO₄/Pb molar ratio (>1) | Enhanced Dispersion | Increased negative surface charge | researchgate.netacs.orgnih.govosti.gov |

| Divalent Cations (Ca²⁺, Mg²⁺) | Promotes Aggregation | Neutralizes negative surface charge | nsf.govresearchgate.netresearchgate.netacs.orgtandfonline.comnih.govosti.govnih.govresearchgate.net |

| High Ionic Strength | Promotes Aggregation | Reduces electrostatic repulsion | nsf.govnih.govresearchgate.net |

| Natural Organic Matter (NOM) | Retards Aggregation | Steric/Electrosteric repulsion | researchgate.netresearchgate.netacs.orgnih.govosti.govnih.govresearchgate.net |

| Low pH | May reduce dispersion | Alters surface charge | nsf.govnih.govias.ac.in |

Directed Crystal Growth Mechanisms of Lead Phosphates

The formation of crystalline this compound materials from solution is a complex process governed by fundamental principles of nucleation and growth, which can be precisely controlled through various external factors, including the judicious use of additives.

Fundamental Principles of this compound Crystal Growth

The foundation of crystal formation lies in the thermodynamic driving force provided by supersaturation . A solution is supersaturated when the concentration of a solute exceeds its equilibrium solubility. This state is thermodynamically metastable and provides the energy necessary for both the initial formation of stable crystal nuclei (nucleation) and their subsequent enlargement (crystal growth) mt.comu-szeged.huresearchgate.netresearchgate.net.

Nucleation: This is the initial step where solute molecules aggregate to form stable clusters. According to classical nucleation theory (CNT), nucleation is influenced by interfacial free energy and the difference in Gibbs free energy between the liquid and crystal phases pnas.org. However, non-classical pathways, involving prenucleation clusters or dense liquid phases, are also recognized, particularly for mineral and biomaterial precipitation pnas.orgnih.govacs.org. The rate of nucleation is highly sensitive to the degree of supersaturation; higher supersaturation generally favors a greater number of nucleation events, leading to smaller crystals mt.comresearchgate.net.

Growth Kinetics: Once nuclei are formed, they grow by the addition of more solute molecules from the supersaturated solution. The rate of this growth, or crystal growth kinetics, is influenced by factors such as diffusion of solute to the crystal surface, surface reaction rates, and the specific crystal face's energy mt.comu-szeged.huias.ac.inrsc.orgresearchgate.net. For instance, diffusion-controlled mechanisms can govern growth rates, particularly at elevated temperatures rsc.org.

Influence of pH and Temperature: The pH of the solution plays a crucial role in determining the solubility and speciation of lead and phosphate ions, thereby influencing the nucleation and growth processes ias.ac.inmdpi.comripublication.com. Similarly, temperature affects reaction rates and thermodynamic equilibria, impacting both nucleation and growth kinetics u-szeged.hu.

Additive-Assisted Control of this compound Crystal Morphology

The precise control of crystal size, shape (morphology), and phase is often achieved through the addition of specific chemical agents, known as additives. These additives can profoundly influence the crystallization process by interacting with the growing crystal surfaces.

Types of Additives:

Surfactants: These molecules, with their hydrophilic and hydrophobic components, can adsorb onto crystal surfaces or self-assemble into micelles. Depending on their type (anionic, cationic, non-ionic) and concentration, surfactants can control particle size, act as templates for nucleation, or inhibit growth by blocking active sites nih.govijcmas.comresearchgate.netrsc.org. For example, anionic surfactants can either inhibit or promote crystal growth depending on their concentration and interaction with the crystal surface researchgate.net.

Polymers: Macromolecules like polyelectrolytes can provide steric or electrosteric stabilization, preventing aggregation and influencing crystal morphology. Their adsorption onto crystal surfaces can modify growth habits sci-hub.stnih.govmdpi.com.

Specific Ions: The presence of certain ions, such as divalent cations (e.g., Ca²⁺, Mn²⁺, Ni²⁺), can be incorporated into the crystal lattice or adsorb onto the surface. This incorporation can alter the crystal habit, promote more ordered structures, or lead to different morphologies semineral.esmedcraveonline.com. For instance, manganese ions (Mn²⁺) have been shown to promote plate-like morphologies and enhance surface coverage in phosphate coatings medcraveonline.com.

By carefully selecting and controlling the concentration of these additives, researchers can tailor the crystallization process to yield this compound materials with desired structural and morphological characteristics.

Table 2: Influence of Additives on this compound Crystal Morphology

| Additive Type | Example(s) | Effect on Morphology/Growth | Mechanism | References |

| Surfactants (Anionic) | AOT | Inhibition/promotion of growth, size/shape control | Selective adsorption, micelle templating | nih.govijcmas.comresearchgate.netrsc.org |

| Surfactants (Cationic) | CTAB | Nucleation templating, size/shape control | Adsorption, micelle formation | nih.govijcmas.comresearchgate.netrsc.org |

| Polymers | Polyelectrolytes | Steric/electrosteric stabilization, morphology modification | Adsorption, steric hindrance | sci-hub.stnih.govmdpi.com |

| Divalent Cations | Ca²⁺, Mg²⁺, Mn²⁺ | Influence crystal habit, morphology | Lattice incorporation, surface adsorption | semineral.esmedcraveonline.com |

Compound List:

this compound

Lead nitrate phosphate (LNP)

Hydroxypyromorphite

Chloropyromorphite

Pyromorphite

Pb₃(PO₄)₂

PbHPO₄

Structural and Spectroscopic Characterization of Lead Phosphate Phases

Crystallographic Investigations of Lead Phosphates

The crystallographic study of lead phosphates reveals a range of structures, from mineral species belonging to well-defined structural groups to synthetic compounds exhibiting complex phase behaviors.

Pyromorphite-Group Mineralogy

Pyromorphite, with the chemical formula Pb₅(PO₄)₃Cl, is a prominent lead phosphate mineral and a member of the apatite group wikipedia.orggeologyscience.commindat.orgbritannica.com. It is typically found in the oxidized zones of lead ore deposits, forming as a secondary mineral through the weathering of primary lead minerals like galena geologyscience.compeltramminerals.com. The mineral crystallizes in the hexagonal system, often exhibiting prismatic crystals that can appear barrel-shaped or acicular wikipedia.orgpeltramminerals.com. Pyromorphite displays a wide spectrum of colors, including green, yellow, brown, and orange, due to variations in its composition and trace element inclusions wikipedia.orgmindat.orgpeltramminerals.com.

Crucially, pyromorphite forms a complete solid-solution series with mimetite (Pb₅(AsO₄)₃Cl) and vanadinite (Pb₅(VO₄)₃Cl), where arsenic (As³⁺) and vanadium (V⁵⁺) ions can substitute for phosphorus (P⁵⁺) in the phosphate tetrahedra, and chloride (Cl⁻) can be partially replaced by other anions wikipedia.orgmindat.orgbritannica.com. This solid-solution behavior leads to a continuous range of compositions and subtle structural variations within the pyromorphite group. An related compound, often termed "oxypyromorphite," with the formula Pb₁₀(PO₄)₆O, has also been characterized and is recognized as a superstructure of the apatite type, featuring a doubled c-axis parameter compared to the standard apatite structure mdpi.com.

Apatite-Type this compound Structures

Beyond the mineralogical pyromorphite, lead phosphates can adopt the broader apatite structure type. The general formula for apatites is A₅(TO₄)₃X, where A represents cations, TO₄ denotes a tetrahedral anion, and X is a halide, oxide, or hydroxide group researchgate.net. This compound apatites, such as lead oxide phosphate (Pb₁₀(PO₄)₆O) and lead hydroxyapatite (Pb₅(PO₄)₃OH or Pb₁₀(PO₄)₆(OH)₂), crystallize in the hexagonal system, typically with the space group P6₃/m mdpi.comresearchgate.netresearchgate.net.

Polymorphism and Structural Variations in Lead Phosphates

This compound, specifically trilead bis(phosphate), Pb₃(PO₄)₂, exhibits significant polymorphism and undergoes ferroelastic phase transitions. At ambient temperature and pressure, it typically crystallizes in a monoclinic phase with space group C2/c tandfonline.comtandfonline.comnih.govnih.govucl.ac.uk. Upon increasing pressure, Pb₃(PO₄)₂ undergoes a displacive, improper ferroelastic phase transition to a trigonal phase, with space group R3̄m or R3m, occurring at approximately 1.7–1.8 GPa at room temperature tandfonline.comtandfonline.comnih.govnih.govucl.ac.uk. This transition involves a change in symmetry and a redistribution of atomic positions, leading to altered unit-cell parameters and anisotropic elastic behavior tandfonline.comtandfonline.comnih.gov.

The application of pressure can also influence the nature of this transition. For instance, doping with cations like Ba²⁺ can reduce the transition pressure and affect the structural evolution through the transition arizona.edunih.govucl.ac.uk. At pressures just above the transition, the trigonal phase can exhibit disordered atomic positions and diffuse scattering, suggesting the presence of static disorder and microdomains of the lower-symmetry monoclinic phase nih.govucl.ac.ukresearchgate.net. Further increases in pressure lead to a reduction in these displacements, eventually resulting in a structure with true local and global trigonal symmetry nih.gov.

Beyond pressure-induced transitions, this compound-arsenate mixed crystals also display ferroelastic domain patterns that are sensitive to chemical composition, with domain walls showing specific orientations and exhibiting renormalization effects tandfonline.comcambridge.org. Other this compound compounds, such as Pb₄O(PO₄)₂, Pb₈O₅(PO₄)₂, and lead pyrophosphate (Pb₂P₂O₇), have also been structurally characterized, revealing distinct crystallographic arrangements researchgate.netosti.gov.

Advanced Diffraction Techniques for this compound Analysis

Diffraction techniques, particularly X-ray diffraction (XRD) and neutron diffraction, are indispensable tools for characterizing the structural properties of lead phosphates.

X-ray Diffraction (XRD) Applications in this compound Characterization

XRD is widely employed to identify this compound phases, determine their crystal structures, and investigate phase transitions. Synchrotron radiation XRD, coupled with diamond anvil cells, has been instrumental in studying pressure-induced phase transitions in compounds like Pb₃(PO₄)₂, revealing the structural changes from monoclinic to trigonal symmetry at high pressures tandfonline.comtandfonline.comnih.gov. Single-crystal XRD studies provide precise unit-cell parameters and atomic coordinates, essential for understanding structural distortions and polymorphism mdpi.comresearchgate.netnih.govnih.govucl.ac.uk.

XRD patterns of synthetic lead hydroxyapatite, Pb₅(PO₄)₃OH, confirm its well-crystallized hexagonal apatite structure researchgate.net. Furthermore, XRD is utilized to analyze the structural modifications in mixed this compound systems, such as lead-arsenate compounds and lead-chromium-phosphate glasses, revealing the presence of different phases and structural motifs tandfonline.comcambridge.orgscirp.org. High-temperature XRD studies have also been used to track the thermal behavior of pyromorphite, observing shifts in diffraction peaks indicative of thermal expansion and eventual melting at elevated temperatures mdpi.com. XRD also plays a role in characterizing ferroelastic domain structures and their response to external stimuli, such as chemical composition variations tandfonline.comcambridge.org.

Neutron Diffraction Studies of this compound Crystal Structures

Neutron diffraction offers complementary information to XRD, particularly for locating lighter atoms like phosphorus and oxygen within the this compound structure, and for studying magnetic or vibrational properties arizona.edunih.govresearchgate.netjkps.or.kr. Rietveld refinement of neutron powder diffraction data has been crucial for elucidating the structural evolution of lead phosphates under high pressure, providing detailed insights into atomic displacements and disorder arizona.edunih.govucl.ac.uk.

For instance, neutron diffraction studies on Pb₃(PO₄)₂ have helped to map the structural changes across its ferroelastic phase transition, revealing the coexistence of phases and the nature of atomic disorder in the high-pressure trigonal phase nih.govucl.ac.ukresearchgate.net. Inelastic neutron scattering has been employed to identify soft modes associated with the ferroelastic phase transition, offering insights into the dynamics of the transition researchgate.net. Neutron diffraction is also applied in the characterization of this compound glasses, such as lead iron phosphate glasses, where it is used in conjunction with modeling techniques to understand the short-range and medium-range order and its correlation with properties like leaching resistance . Studies on ferroelastic domain structures also benefit from neutron diffraction, providing detailed information on domain walls and their symmetry jkps.or.kr.

Vibrational Spectroscopy of Lead Phosphates

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, is instrumental in identifying and characterizing the phosphate (PO₄³⁻) functional group within this compound structures. These techniques probe the vibrational modes arising from the stretching and bending of P-O bonds, providing fingerprints for different phosphate environments and structural distortions.

Fourier Transform Infrared (FTIR) Spectroscopy Analysis of Lead Phosphates

FTIR spectroscopy reveals characteristic absorption bands associated with the tetrahedral PO₄³⁻ anion. The internal vibrations of the phosphate group are typically observed in the mid-infrared region. The symmetric stretching vibration (ν₁) and asymmetric stretching vibrations (ν₃) of the P-O bonds, as well as bending modes (ν₂ and ν₄), provide valuable information about the symmetry and bonding within the phosphate unit.

In various this compound compounds, FTIR spectra exhibit distinct bands attributed to these vibrations. For instance, the symmetric stretching mode (ν₁) of the PO₄³⁻ group often appears as a sharp band around 960-975 cm⁻¹ nih.govresearchgate.net. The asymmetric stretching modes (ν₃) are typically observed as a cluster of stronger bands in the region of 1000-1200 cm⁻¹, with specific positions varying based on the local environment and the degree of phosphate polymerization or substitution nih.govresearchgate.netresearchgate.net. Bending vibrations, such as ν₄, are usually found in the lower wavenumber range, around 450-600 cm⁻¹ nih.govresearchgate.netresearchgate.net. The presence of P-O-P bridging bonds, indicative of polymerized phosphate units, can also be identified, often appearing around 750-915 cm⁻¹ researchgate.netresearchgate.net.

Table 3.3.1.1: Representative FTIR Absorption Bands for Phosphate Groups in Lead Phosphates

| Wavenumber (cm⁻¹) | Assignment | Reference(s) |

| 960-975 | PO₄³⁻ ν₁ (symmetric stretching) | nih.govresearchgate.net |

| 1000-1200 | PO₄³⁻ ν₃ (asymmetric stretching) | nih.govresearchgate.netresearchgate.net |

| 750-915 | P-O-P (bridging stretching) | researchgate.netresearchgate.net |

| 450-600 | PO₄³⁻ ν₄ (bending modes) | nih.govresearchgate.netresearchgate.net |

| ~1166 | Q² units (PO₂⁻) asymmetric stretching | researchgate.net |

The precise position and splitting of these bands can provide insights into the symmetry of the phosphate tetrahedron and the extent of distortion or interaction with lead cations, as well as the presence of different phosphate structural units (e.g., orthophosphate, pyrophosphate, or polyphosphate chains) researchgate.netresearchgate.net.

Raman Spectroscopy Investigations of this compound Phases

Raman spectroscopy complements FTIR by probing different vibrational modes, particularly those involving symmetric stretching and vibrations that are Raman-active. Similar to FTIR, Raman spectra of lead phosphates are dominated by the characteristic vibrations of the phosphate anion.

For this compound minerals like phosphohedyphane (Ca₂Pb₃(PO₄)₃Cl), sharp Raman bands are observed, with the ν₁ symmetric stretching mode of PO₄³⁻ appearing prominently around 975 cm⁻¹ nih.gov. The ν₃ asymmetric stretching modes are typically seen in the 1073-1226 cm⁻¹ range nih.gov. Bending modes (ν₄) are also detected, often around 557-595 cm⁻¹ nih.gov. Raman spectroscopy has also shown sensitivity to the crystallinity of this compound phases and the presence of anion substitutions (e.g., Cl⁻, OH⁻, F⁻, CO₃²⁻) within the apatite structure, which can lead to shifts in peak positions and variations in spectral complexity mdpi.com. Studies on different phosphate polymorphs, such as Mg₃(PO₄)₂, have demonstrated that distinct PO stretching vibrational modes can be experimentally observed for different crystalline forms researchgate.net.

Table 3.3.2.1: Representative Raman Shift Values for Phosphate Groups in Lead Phosphates

| Wavenumber (cm⁻¹) | Assignment | Compound/Context | Reference(s) |

| 975 | PO₄³⁻ ν₁ (symmetric stretching) | Phosphohedyphane | nih.gov |

| 1073, 1188, 1226 | PO₄³⁻ ν₃ (asymmetric stretching) | Phosphohedyphane | nih.gov |

| 557, 577, 595 | PO₄³⁻ ν₄ (bending modes) | Phosphohedyphane | nih.gov |

| 450, 600 | Phosphate deformations | General this compound | s-a-s.org |

| ~1100-1170 | Isolated PO₄³⁻ symmetric stretching | AlPO₄ polymorphs (analogous behavior) | researchgate.net |

The ability of Raman spectroscopy to detect subtle structural differences, such as variations in phosphate symmetry or the presence of foreign anions, makes it a powerful tool for phase identification and structural elucidation in this compound systems.

X-ray Absorption Spectroscopy (XAS) for this compound Speciation

X-ray Absorption Spectroscopy (XAS), encompassing X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), provides element-specific information about the electronic and local structural environment of an atom. For this compound speciation, XAS is particularly valuable for identifying different lead-bearing phases and understanding lead's coordination chemistry.

X-ray Absorption Fine Structure (XAFS) Analysis of this compound Environments

XANES spectra are sensitive to the oxidation state and coordination geometry of the absorbing atom. By comparing the XANES spectra of a sample with those of known lead standards, the dominant lead species in a complex matrix can be identified. Linear Combination Fitting (LCF) of XANES spectra is a common method for quantitative speciation analysis.

Studies on lead-contaminated soils amended with phosphate have extensively utilized LCF-XAFS to determine lead speciation. These analyses have consistently shown that phosphate amendments promote the formation of this compound minerals, such as pyromorphite [Pb₅(PO₄)₃X, where X can be Cl⁻, OH⁻, or F⁻] and lead orthophosphate [Pb₃(PO₄)₂]. For instance, XAFS analysis has identified this compound species as a significant fraction of total lead in various environmental samples researchgate.netnih.govdata.govbvsalud.orgepa.gov. In some cases, specific this compound phases like hydroxyapatite-like this compound (HPM) exhibit characteristic Pb L₃-edge XANES features around 13047, 13066, and 13083 eV nih.gov. EXAFS, on the other hand, provides information about the distances to neighboring atoms, coordination numbers, and types of atoms in the local environment, allowing for a more detailed understanding of the coordination sphere around lead in different phosphate phases nih.govacs.org.

Table 3.4.1.1: this compound Species Identified via LCF-XAFS and Characteristic XANES Features

| This compound Species | Characteristic XANES Features (Pb L₃-edge) | Context/Reference(s) |

| Pyromorphite | Specific spectral features compared to standards | Soil remediation, environmental samples researchgate.netnih.govdata.govbvsalud.orgepa.gov |

| Pb₃(PO₄)₂ | Specific spectral features compared to standards | Soil remediation, environmental samples researchgate.netnih.govdata.govepa.gov |

| HPM (Hydroxyapatite-like) | Peaks at 13047, 13066, 13083 eV | Adsorption studies nih.gov |

XAFS analysis is crucial for understanding lead immobilization mechanisms in environmental systems and for characterizing synthetic this compound materials.

Grazing Incidence Small-Angle X-ray Scattering (GISAXS) for this compound Nanostructures

While not directly identifying chemical speciation, Grazing Incidence Small-Angle X-ray Scattering (GISAXS) is a powerful technique for characterizing the nanoscale structure and morphology of materials at surfaces and interfaces. In the context of this compound, GISAXS can be employed to monitor the heterogeneous nucleation and growth of this compound precipitates at organic-water interfaces or on surfaces.

GISAXS probes nanoscale density correlations within thin films or at surfaces by scattering X-rays at a small angle of incidence. This technique allows for the determination of particle size, shape, orientation, and ordering in nanostructured materials cornell.edunih.gov. For this compound, GISAXS, often used in conjunction with other surface-sensitive techniques, can provide insights into the initial stages of mineral formation, the structure of surface precipitates, and the influence of substrates or organic matter on the nanoscale architecture of this compound assemblies osti.gov. It helps to understand how this compound forms at the nanoscale, which is critical for controlling its precipitation and stability.

Nuclear Magnetic Resonance (NMR) Spectroscopy of Lead Phosphates

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ²⁰⁷Pb and ³¹P NMR, offers atomic-level resolution for characterizing this compound structures.

²⁰⁷Pb NMR Spectroscopy: ²⁰⁷Pb is a spin-½ nucleus with high sensitivity, making it suitable for solid-state NMR studies. For this compound, specifically Pb₃(PO₄)₂, ²⁰⁷Pb MAS (Magic Angle Spinning) NMR has revealed the presence of distinct lead sites within the crystal structure. Research indicates that Pb₃(PO₄)₂ possesses two crystallographically inequivalent lead sites, denoted as Pb(1) and Pb(2) xray.czarizona.edu. These sites exhibit significantly different chemical shifts and chemical shift anisotropies (CSA), reflecting variations in their coordination environments.

Pb(1) site: Typically shows a chemical shift around 2800 ppm and a small chemical shift anisotropy (~201 ppm). This site is characterized by a twelvefold coordination of oxygen atoms xray.czarizona.edu.

Pb(2) site: Exhibits a chemical shift around 1700 ppm and a much larger chemical shift anisotropy (~1650 ppm), indicative of a less symmetric coordination sphere. This site is generally tenfold coordinated by oxygen atoms xray.czarizona.edu.

The differences in chemical shifts and CSA are directly related to the electronic environment and the symmetry of the oxygen ligands surrounding the lead ions, providing direct evidence for structural differentiation. Doping studies with barium in this compound have also shown how structural modifications can alter these NMR parameters xray.cz.

Table 3.5.1: ²⁰⁷Pb MAS NMR Parameters for Pb₃(PO₄)₂

| Lead Site | Isotropic Chemical Shift (ppm) | Chemical Shift Anisotropy (ppm) | Coordination Number (Oxygen) | Reference(s) |

| Pb(1) | ~2800 | ~201 | 12 | xray.czarizona.edu |

| Pb(2) | ~1700 | ~1650 | 10 | xray.czarizona.edu |

³¹P NMR Spectroscopy: ³¹P NMR is a sensitive probe for phosphorus environments. While less commonly reported for simple lead phosphates compared to ²⁰⁷Pb NMR, ³¹P NMR can identify different phosphorus environments in mixed phosphate compounds or in materials where phosphorus coordination or bonding is altered. For example, in mixed iron-lead phosphates, ³¹P NMR has confirmed the coexistence of distinct phosphorus sites, consistent with FTIR and Raman observations jmaterenvironsci.com. General principles of ³¹P NMR indicate that chemical shifts are highly sensitive to the electronic environment, including the degree of polymerization and the nature of neighboring atoms slideshare.netnih.govwikipedia.org.

The application of vibrational spectroscopies (FTIR, Raman), X-ray absorption spectroscopy (XAS), and Nuclear Magnetic Resonance (NMR) spectroscopy provides a comprehensive suite of tools for the structural and speciation analysis of lead phosphates. FTIR and Raman spectroscopy offer insights into the fundamental vibrations of the phosphate anion, sensitive to structural variations and substitutions. XAS, particularly XANES with LCF, is indispensable for identifying lead speciation in complex matrices and understanding lead's coordination, while GISAXS elucidates nanoscale structural features at interfaces. ²⁰⁷Pb NMR spectroscopy directly probes the local atomic environment of lead, revealing distinct coordination sites and their symmetries within this compound structures. Together, these spectroscopic methods enable a detailed understanding of this compound chemistry, crucial for materials science, environmental remediation, and fundamental chemical research.

Thermochemical and Phase Equilibrium Studies of Lead Phosphates

Thermodynamic Stability of Lead Phosphate Compounds

The thermodynamic stability of a compound is a measure of its tendency to exist under a given set of conditions. For lead phosphates, this is often evaluated through parameters like Gibbs free energy of formation (ΔG°f), enthalpy of formation (ΔH°f), and entropy (S°).

Recent studies employing density functional theory (DFT) have provided valuable insights into the stability of various this compound compounds. For instance, calculations have shown that this compound apatite (Pb₁₀(PO₄)₆O) and hydroxylapatite (Pb₁₀(PO₄)₆(OH)₂) are thermodynamically stable at 0 K. pdx.eduarxiv.orgacs.org However, the introduction of copper as a substituent, as in the case of the controversial room-temperature superconductor candidate LK-99 (Pb₉Cu(PO₄)₆O), renders the structure thermodynamically unstable. pdx.eduarxiv.orgacs.orgaip.org The stability of these compounds is often assessed relative to a convex hull, which represents the most energetically favorable combination of phases for a given composition. researchgate.net Compounds that lie on the convex hull are considered stable, while those above it are metastable or unstable. researchgate.netarxiv.org

The stability of lead phosphates can also be influenced by the presence of other elements and environmental factors. For example, the incorporation of hydroxide (OH⁻) groups is considered probable under ambient conditions, suggesting that Pb₁₀(PO₄)₆(OH)₂ can readily form. researchgate.net Furthermore, theoretical calculations suggest that the presence of sulfur can lead to the formation of new, stable S-containing phases. chemrxiv.org

The following table summarizes key thermodynamic data for lead and some of its compounds.

| Property | Value | Units |

| Lead (Pb) | ||

| Melting Point | 600.61 | K |

| Boiling Point | 2022 | K |

| Enthalpy of Fusion | 4.77 | kJ mol⁻¹ |

| Enthalpy of Vaporization | 178 | kJ mol⁻¹ |

| Enthalpy of Atomization | 195 | kJ mol⁻¹ |

| Data sourced from WebElements. webelements.com |

Phase Diagram Construction and Interpretation for Lead Phosphates

Phase diagrams are graphical representations that illustrate the stable phases of a substance or a mixture of substances under different conditions of temperature, pressure, and composition. solubilityofthings.com They are indispensable tools for understanding the behavior of this compound systems.

Binary and Ternary Phase Systems Involving Lead and Phosphate

The Pb-P-O ternary phase diagram is crucial for understanding the stability and relationships between different this compound compounds. arxiv.orgchemrxiv.orgresearchgate.net Studies have shown that the convex hull in this system is relatively "flat" along the PbO-P₂O₅ isoplethal section, indicating the existence of many stable or nearly stable compounds with small decomposition energies. arxiv.org This complexity highlights the potential for the formation of various this compound phases depending on the specific synthesis conditions.

The introduction of other elements creates more complex quaternary or higher-order systems. For example, the Pb-P-O-H quaternary phase diagram is used to evaluate the stability of hydroxyl-containing lead phosphates like Pb₁₀(PO₄)₆(OH)₂. arxiv.org Ternary phase diagrams are also used to visualize glass-forming compositions in systems like P₂O₅-CaO-Na₂O. researchgate.net

Effects of Pressure and Temperature on this compound Phase Behavior

Temperature and pressure are critical variables that can significantly influence the phase behavior of lead phosphates. For instance, pyromorphite (Pb₅(PO₄)₃Cl) undergoes changes in its lattice parameters and volume upon heating. mdpi.com At elevated temperatures, around 1100-1200 K, a discontinuous change in the lattice parameter is observed, which may indicate a phase transition. mdpi.com At even higher temperatures (1373 K), pyromorphite melts and decomposes into this compound (Pb₃(PO₄)₂) and lead dioxide (PbO₂). mdpi.com

The ferroelastic material trilead bis(phosphate) (Pb₃(PO₄)₂) is known to have a phase transition near 180 °C. In the this compound-arsenate system, Pb₃(P₁₋ₓAsₓO₄)₂, structural phase transitions occur as both temperature and the arsenic content (x) are varied. tandfonline.com At high temperatures, a trigonal phase is stable for all compositions, which transforms to a monoclinic phase upon cooling. tandfonline.com

Pressure can also induce phase transitions. While specific high-pressure studies on simple lead phosphates are not extensively detailed in the provided context, the general principles of phase transitions under pressure, such as changes in crystal structure and coordination, are well-established for other phosphate-based materials. researchgate.net For some complex systems, pressure can cause the collapse of a cubic phase to a lamellar or less swollen cubic phase. rsc.org

Solid-Solution Formation in this compound Systems

Solid solutions are formed when one or more solutes are incorporated into the crystal lattice of a solvent, creating a single, homogeneous solid phase. In this compound systems, the formation of solid solutions is a common phenomenon that can significantly alter the properties of the parent compound.

The extent of solid-solution formation can be limited. For instance, theoretical calculations suggest a limited solubility of copper in the lead apatite phase in the equilibrium phase diagram, indicating that specific conditions are necessary to achieve significant copper substitution. arxiv.org The formation of solid solutions can also be a key factor in the immobilization of lead in contaminated environments, where the incorporation of lead into stable phosphate minerals is a desired outcome.

Dissolution Kinetics and Solubility Equilibria of Lead Phosphates

The dissolution and solubility of lead phosphates are critical factors in determining the mobility and bioavailability of lead in the environment. These processes are often complex and influenced by a variety of factors, including pH, the presence of other ions, and the specific this compound mineral involved.

The solubility of lead phosphates generally increases with decreasing pH. dss.go.thacs.orgacs.orgacs.org For example, the equilibrium dissolved lead concentration in contact with chloropyromorphite (Pb₅(PO₄)₃Cl) is higher at lower pH values. acs.org However, experimental solubility data for lead phosphates often show discrepancies with values predicted by widely cited solubility product constants (Ksp). dss.go.thacs.orgacs.orgacs.orgacs.org Several studies have observed that the actual dissolved lead concentrations are one to two orders of magnitude higher than predicted, suggesting that the established Ksp values may not accurately reflect the solubility in real-world systems. acs.orgacs.org This discrepancy could be due to the formation of more soluble phases or the incongruent dissolution of the mineral. mdpi.com

The dissolution process is not instantaneous and is governed by its kinetics. The rate of dissolution can be influenced by factors such as pH and the presence of complexing agents. For instance, the dissolution rate of chloropyromorphite has been shown to have a specific dependence on the hydrogen ion concentration. acs.org

Mechanistic Studies of this compound Dissolution

Understanding the mechanisms of this compound dissolution is essential for predicting their long-term stability. The process often involves the dissociation of the solid into its constituent ions in solution. For lead(II) phosphate, the dissolution reaction is represented as:

Pb₃(PO₄)₂(s) ⇌ 3Pb²⁺(aq) + 2PO₄³⁻(aq) libretexts.orgbates.edu

Furthermore, the presence of ligands, such as hydroxide ions or organic matter, can form soluble complexes with lead ions, thereby increasing the dissolution of this compound. bates.eduresearchgate.net For instance, hydroxide ions can form a series of water-soluble complexes with lead. bates.edu Similarly, humic acids, a component of soil organic matter, can enhance the dissolution of some this compound minerals at certain pH values. acs.orgresearchgate.net

In some cases, the dissolution of one lead-containing mineral can lead to the precipitation of a less soluble this compound. For example, the addition of orthophosphate can inhibit the dissolution of hydrocerussite (Pb₃(CO₃)₂(OH)₂) by promoting the formation of the more stable hydroxylpyromorphite (Pb₅(PO₄)₃OH) on its surface. capes.gov.br This transformation is a key principle behind the use of phosphate for lead immobilization in contaminated soils and water systems. mdpi.com

Influencing Factors on this compound Solubility

The solubility of this compound compounds is not a fixed value but is dynamically influenced by several physicochemical parameters of the surrounding aqueous environment. Understanding these factors is critical for predicting the environmental fate and transport of lead in phosphate-bearing systems. Key influencing factors include the pH of the solution, temperature, the presence of common ions, and the action of complexing agents.

Influence of pH

The pH of an aqueous solution is a primary determinant of this compound solubility. Generally, the solubility of this compound minerals increases in acidic (low pH) conditions. stackexchange.comresearchgate.netsolubilityofthings.com This is because in acidic solutions, the phosphate anion (PO₄³⁻) becomes protonated to form species such as HPO₄²⁻ and H₂PO₄⁻. stackexchange.com This reduction in the concentration of free phosphate ions shifts the solubility equilibrium towards the dissolution of the solid this compound, in accordance with Le Châtelier's principle. stackexchange.comunacademy.com

Conversely, as the pH increases, the concentration of phosphate ions is higher, which tends to decrease the solubility of lead phosphates. solubilityofthings.comacs.org However, this trend can reverse at higher pH levels. Studies have shown that total dissolved lead may decrease up to a pH of approximately 6 and then increase again at more alkaline pH values. acs.org This subsequent increase in solubility at high pH is often attributed to the formation of soluble lead-hydroxide complexes. stackexchange.comacs.org

In systems containing dissolved organic matter, the relationship between pH and lead solubility becomes more complex. For example, the strong complexing capacity of soil organic matter that is solubilized at neutral pH and above can lead to an increase in total dissolved lead. acs.org Research on the precipitation of lead-phosphate minerals across a pH range of 4.0 to 8.0 showed that in simple aqueous systems, phosphate effectively precipitated lead, with the minimum solubility observed around pH 6.0. rsc.org

The impact of pH on soluble lead concentrations in the presence of phosphate and dissolved inorganic carbon (DIC) has been documented in detailed studies. For instance, in experiments with insufficient phosphate to precipitate all the lead, soluble lead concentrations generally decreased as the pH increased from 7 to 9. nih.gov

| pH | Soluble Pb (mg/L) at 10 mg C/L DIC | Soluble Pb (mg/L) at 50 mg C/L DIC |

|---|---|---|

| 7.0 | 0.301 | 0.236 |

| 8.0 | - | - |

| 9.0 | 0.098 | 0.137 |

Influence of Temperature

Thermochemical studies on the dissolution of substituted fluorapatites have shown that increasing the temperature leads to an increase in the apparent rate constant of dissolution. researchgate.net

| Temperature (°C) | Advancement of Reaction at 60 min |

|---|---|

| 25 | 0.28 |

| 40 | 0.40 |

| 55 | 0.50 |

Influence of Common Ions

The common ion effect, an application of Le Châtelier's principle, significantly impacts the solubility of sparingly soluble salts like this compound. unacademy.comsolubilityofthings.com The presence of a common ion—either Pb²⁺ from another soluble lead salt or a phosphate ion from another soluble phosphate compound—in the solution decreases the solubility of the this compound. libretexts.orglibretexts.org

Influence of Complexing Agents

The solubility of this compound can be substantially increased by the presence of complexing agents, also known as ligands. These substances form stable, soluble complexes with lead ions, effectively reducing the activity of free Pb²⁺ in the solution. researchgate.netacs.org This reduction in free lead ion concentration shifts the dissolution equilibrium of this compound minerals to the right, favoring their dissolution.

A variety of substances can act as complexing agents:

Organic Acids: Low-molecular-weight organic acids, which are common in natural environments, can significantly enhance lead solubility. For instance, in the presence of equimolar oxalate, lead solubility was found to increase by up to 250-fold at acidic pH values compared to systems without oxalate. rsc.org This is due to the formation of soluble lead-oxalate complexes and the suppression of this compound precipitation. rsc.org

Dissolved Organic Matter (DOM): Components of DOM, such as humic and fulvic acids, can form strong complexes with lead. acs.org At high pH, humic acid may form a soluble complex with lead, increasing its concentration in the solution. researchgate.net Conversely, at low pH, humic acid may adsorb onto the mineral surface, inhibiting dissolution. researchgate.netacs.orgnih.gov

Polyphosphates: Unlike orthophosphates which form insoluble precipitates, polyphosphates can act as sequestering agents, forming soluble complexes with lead and increasing its solubility. rsc.orgresearchgate.net

The effect of a complexing agent can be pH-dependent. Research on the dissolution of lead-phosphate minerals by a soil-extracted humic acid showed that it enhanced the dissolution of β-Pb₉(PO₄)₆ at a high pH of 7.2, while it suppressed the dissolution of PbHPO₄ at a low pH of 3.8. acs.orgnih.gov

| pH | Dissolved Pb (μM) in Pb-Phosphate System | Dissolved Pb (μM) in Pb-Oxalate-Phosphate System |

|---|---|---|

| 4.0 | 0.28 | 70.79 |

| 5.0 | 0.30 | 39.81 |

| 6.0 | 0.11 | 1.58 |

| 7.0 | 0.22 | 0.89 |

| 8.0 | 0.48 | 0.46 |

Environmental Geochemistry and Geochemical Transformation of Lead Phosphates

Role of Lead Phosphates in Geochemical Sequestration of Lead

Reduction of Lead Mobility in Environmental Matrices through Phosphate Reactions

Phosphate amendments are widely recognized as an effective strategy for immobilizing lead (Pb) in contaminated environmental matrices, such as soils and water acs.orgnih.govmdpi.comrsc.orgclu-in.orgresearchgate.netresearchgate.netcabidigitallibrary.orgresearchgate.net. This immobilization is primarily achieved through the precipitation of lead phosphate minerals, which exhibit very low solubility. Among these, pyromorphite, with general formulas like Pb₅(PO₄)₃Cl or Pb₅(PO₄)₃OH, is a key mineral phase responsible for sequestering lead and reducing its bioavailability and mobility clu-in.orgresearchgate.netresearchgate.netresearchgate.netgeologyscience.comgeologyscience.comepa.gov.

Research consistently demonstrates that the formation of these this compound minerals is a rapid process when sufficient phosphate is available researchgate.net. Studies have shown that phosphate amendments can significantly reduce the concentration of extractable and leachable lead in soils. For instance, the application of various phosphate sources, including tricalcium phosphate, hydroxyapatite, rock phosphate, and potassium dihydrogen phosphate, has been reported to reduce ammonium-nitrate-extractable lead by 40% to over 80% rsc.org. In situ formation of lead phosphates can lower aqueous lead solubility to levels as low as 0.1 µg/L, thereby limiting lead's potential for leaching and uptake by organisms researchgate.netresearchgate.net. The long-term stability of lead immobilized as lead phosphates has also been a subject of investigation, with findings suggesting that these mineral forms offer durable immobilization nih.govrsc.org.

Influence of Environmental Parameters on this compound Stability and Formation

The stability and formation of this compound minerals are intricately linked to various environmental factors, including pH, the presence of co-existing ions, and organic matter.

pH Effects on this compound Geochemistry

The pH of the environment significantly influences the solubility and speciation of lead phosphates. Generally, this compound solubility increases as pH decreases researchgate.netdss.go.th. At low pH values, the concentration of free Pb²⁺ ions is higher, leading to increased solubility dss.go.thacs.org. Conversely, as pH rises, the solubility of lead phosphates tends to decrease due to precipitation reactions. However, the behavior of total dissolved lead can be more complex in natural systems. In soil solutions, while free Pb²⁺ activity may decrease with increasing pH, total dissolved lead can initially decrease until around pH 6 and then increase again at higher pH values. This phenomenon is often attributed to the solubilization and complexation of lead by natural organic matter, which becomes more pronounced at neutral to alkaline pH dss.go.thacs.org.

Specific mineral phases also form preferentially at different pH ranges. For example, in the presence of oxalate, this compound precipitation can be suppressed at acidic pH (4.0-5.0), leading to the formation of lead-oxalate minerals instead of lead phosphates rsc.org. At pH values of 6.0 and above, lead phosphates such as lead(II) phosphate [Pb₃(PO₄)₂] and hydroxypyromorphite [Pb₅(PO₄)₃OH] become the dominant precipitates rsc.org. Geochemical modeling also predicts the formation of hydroxypyromorphite in phosphate-containing systems at pH 5 and higher mdpi.com.

Table 1: Influence of pH on this compound Solubility and Speciation

| pH Range | Solubility Trend | Notes / Mechanisms |

| Low pH (< 4) | High Solubility | Highest solubility observed; expected pH relationship dss.go.thacs.org. |

| Intermediate pH (4-6) | Decreasing Solubility | Gradual decrease with increasing pH dss.go.thacs.org. Total dissolved Pb may decrease until ~pH 6 dss.go.thacs.org. Oxalate can suppress Pb-phosphate precipitation rsc.org. |

| Neutral to High pH (> 6) | Low Solubility (generally) | Pb-phosphate minerals (e.g., Pb₃(PO₄)₂, hydroxypyromorphite) become predominant rsc.org. Soil organic matter complexation can increase total dissolved Pb dss.go.thacs.org. |

Impact of Co-existing Ions and Inorganic Ligands on this compound Reactions

The presence of other ions and inorganic ligands in the environment can significantly affect the formation, stability, and aggregation of this compound particles. Divalent cations, such as calcium (Ca²⁺) and magnesium (Mg²⁺), are known to neutralize the negative surface charges of this compound particles, thereby promoting their aggregation, particularly at neutral pH (pH 7) acs.orgtdl.orgscite.ainih.gov. This suggests that lead immobilization via phosphate addition might be more effective in waters with higher hardness acs.orgresearchgate.net. Conversely, high ionic strength and the presence of Ca²⁺ and Mg²⁺ can counteract the dispersive effects of orthophosphate, leading to enhanced aggregation and potentially reduced colloidal lead mobility researchgate.net.

Other anions and ligands can also play a role. Sulfate (SO₄²⁻) generally has minimal impact on lead solubility and precipitation efficiency in the presence of phosphate, except possibly at very low pH mdpi.com. However, soluble ligands, including certain sulfur-containing compounds, have been shown to enhance the dissolution of lead from lead-phosphate minerals researchgate.net. Co-existing metal ions can also influence phosphate precipitation processes; for instance, the presence of lead alongside copper can affect the stability of phosphate precipitates agriculturejournals.cz. Chloride (Cl⁻) and carbonate (CO₃²⁻) ions typically exert less influence on phosphate adsorption compared to other anions mdpi.com.

Table 2: Influence of Divalent Cations on this compound Aggregation

| Cation Concentration | Effect on this compound Aggregation | Mechanism |

| Low (e.g., 1 mM Ca²⁺) | Aggregation retarded | Natural Organic Matter (NOM) imparts steric stabilization, dominating over cation effects tdl.orgscite.ainih.gov. |

| High (e.g., 3 mM Ca²⁺) | Bridging flocculation can occur | Ca²⁺ neutralizes negative charges, promoting aggregation acs.orgtdl.orgscite.ai. High Ca²⁺ with high NOM can lead to bridging flocculation tdl.orgnih.gov. |

| Moderate Hardness Water | Promoted aggregation | Divalent cations neutralize negative surface charges on this compound particles acs.orgresearchgate.net. |

Role of Natural Organic Matter in this compound Environmental Dynamics

Natural organic matter (NOM) plays a complex role in the environmental dynamics of lead phosphates, influencing their aggregation, stability, and solubility acs.orgtdl.orgscite.ainih.govosti.gov. NOM can affect particle aggregation in several ways. Aquatic NOM generally contributes to the stabilization of this compound particles across a range of conditions nih.gov. At neutral pH, NOM can retard the aggregation of this compound particles by imparting steric repulsion acs.orgtdl.orgscite.ai.

However, the effect of NOM can be highly dependent on its properties and concentration, as well as the presence of other ions. Soil and coal-derived humic acids (HA), which are typically higher in molecular weight and aromaticity, can exhibit variable stabilization or flocculation behavior. At higher concentrations of these types of NOM and in the presence of divalent cations like Ca²⁺, bridging flocculation can occur, leading to particle aggregation rather than stabilization tdl.orgnih.gov. NOM can also influence this compound formation by adsorbing onto mineral surfaces, potentially blocking active crystal sites and inhibiting nucleation, which can result in smaller particles and increased mobility researchgate.net.

In terms of solubility, dissolved organic matter can increase the concentration of dissolved lead in soil solutions at neutral to alkaline pH values by forming soluble lead-organic complexes dss.go.thacs.org. Conversely, at low pH, humic acid may sorb onto the surface of this compound minerals, potentially hindering their dissolution researchgate.net. The removal of organic carbon during water treatment processes might therefore offer an additional benefit by minimizing the mobility of lead-containing particles acs.org.

Geological Occurrences and Formation Processes of Natural Lead Phosphates

Lead phosphates are found in various geological settings, most notably as secondary minerals in lead ore deposits and as components within larger phosphate mineral groups.

Genesis of Apatite-Group Minerals in Phosphate Deposits

Apatite-group minerals, characterized by the general formula Ca₅(PO₄)₃(F, Cl, OH), are the principal phosphate minerals in both the geosphere and biosphere researchgate.netelementsmagazine.org. They are ubiquitous in many rock types and serve as a primary sink for phosphorus and fluorine elementsmagazine.org. These minerals are fundamental to the global phosphorus cycle elementsmagazine.org.

The formation of apatite-group minerals, particularly in sedimentary environments, is closely linked to geological processes. Phosphorites, which are sedimentary rocks rich in phosphate minerals, commonly form in marine settings characterized by oceanic upwelling frontiersin.orgwikipedia.orgfao.org. These upwelling zones bring nutrient-rich deep waters to the surface, fostering high biological productivity and leading to the accumulation and burial of phosphorus. Sedimentary deposits, often containing carbonate-fluorapatite (francolite), account for the majority of the world's phosphate rock production wikipedia.orgfao.org.

The crystal structure of apatite is capable of incorporating a wide range of cations, including lead (Pb²⁺), through substitution for calcium (Ca²⁺) researchgate.netarizona.edu. Lead can also be incorporated into other phosphate mineral structures. For example, pyromorphite (Pb₅(PO₄)₃Cl) is a secondary this compound mineral that originates in the oxidized zones of lead ore deposits. Its formation occurs when lead, released from the weathering of primary lead minerals like galena, reacts with phosphate-rich solutions and chloride ions geologyscience.comgeologyscience.com. These secondary lead phosphates are often found associated with other lead minerals such as cerussite and anglesite geologyscience.com.

Compound List

this compound (general)

Pyromorphite (Pb₅(PO₄)₃Cl)

Hydroxypyromorphite (Pb₅(PO₄)₃OH)

Lead(II) phosphate (Pb₃(PO₄)₂)

Lead hydrogen phosphate (PbHPO₄)

Apatite group minerals

Fluorapatite (Ca₅(PO₄)₃F)

Hydroxyapatite (Ca₅(PO₄)₃OH)

Carbonate-fluorapatite (Francolite)

Cerussite (PbCO₃)

Anglesite (PbSO₄)

Mimetite (Pb₅(AsO₄)₃Cl)

Vanadinite

Galena (PbS)

Calcium phosphate

Iron phosphate

Potassium dihydrogen phosphate (KH₂PO₄)

Tricalcium phosphate

Rock phosphate

Monoammonium phosphate

Diammonium phosphate

Calcium carbonate (CaCO₃)

Magnesium carbonate (MgCO₃)

Calcium chloride (CaCl₂)

Magnesium chloride (MgCl₂)

Sodium chloride (NaCl)

Calcium sulfate (CaSO₄)

Sodium phosphate

Humic acid

Fulvic acid

Dissolved Organic Matter (DOM)

Natural Organic Matter (NOM)

Hydrocerussite (Pb₃(CO₃)₂(OH)₂)

Hopeite [Zn₃(PO₄)₂•2H₂O]

Chloropyromorphite

Crandallite group

Advanced Materials Science Applications of Lead Phosphates

Lead Phosphate Glass Systems

This compound glasses are a prominent class of amorphous materials known for their high refractive index, good thermal stability, and excellent solubility for a wide range of dopant ions, particularly rare-earth elements. aip.orgresearchgate.netunifesspa.edu.br These characteristics make them highly attractive for optical applications. aip.org The base glass system, typically a binary composition of lead(II) oxide (PbO) and phosphorus pentoxide (P2O5), can be extensively modified to tailor its properties for specific technological needs. aip.orgresearchgate.net

The structure of this compound glass is fundamentally based on a network of phosphate tetrahedra (PO₄). unifesspa.edu.brmdpi.com In its pure form, P₂O₅ acts as the primary glass former. The addition of lead(II) oxide significantly modifies this network. mdpi.com PbO can function as both a network modifier and, at higher concentrations, a network former. mdpi.comresearchgate.net As a modifier, it cleaves the bridging P-O-P bonds, creating non-bridging oxygen atoms and altering the phosphate chain length. mdpi.com As a former, lead ions can be incorporated into the network as PbO₄ units. mdpi.comresearchgate.net

Researchers have extensively studied various compositional series to understand the relationship between composition and structure. For instance, ternary systems are often created by introducing a third oxide component, which systematically alters the glass network. researchgate.net

Key examples of studied compositional series include:

Lead Tungstate Phosphate Glasses : Series such as (100–x)[0.5PbO–0.5P₂O₅]–xWO₃ and 50PbO–yWO₃–(50–y)P₂O₅ have been investigated. researchgate.netresearchgate.net Spectroscopic studies using Raman and ³¹P NMR show that the incorporation of tungsten trioxide (WO₃) leads to a shortening of the phosphate chains. researchgate.netresearchgate.netingentaconnect.com In most of these glasses, tungsten exists in octahedral WO₆ units. researchgate.netingentaconnect.com

Lead Tellurite Phosphate Glasses : In the series (100–x)[0.5PbO–0.5P₂O₅]–xTeO₂, the addition of tellurium dioxide (TeO₂) also results in the depolymerization of phosphate chains. researchgate.net

Lead Iron Phosphate Glasses : The addition of iron(III) oxide (Fe₂O₃) can significantly enhance the chemical durability of the glass by replacing easily hydrated P-O-P bonds with more resistant P-O-Fe linkages. researchgate.net

Chromium-Lead-Phosphate Glasses : In the xCr₂O₃-(45-x)PbO-55P₂O₅ system, the structure is dominated by metaphosphate and pyrophosphate groups. scirp.orgscirp.org

The structural properties of these glass systems are summarized in the table below.

| Glass System Compositional Series | Primary Modifying Component | Key Structural Features | Analytical Techniques |

| PbO-P₂O₅-WO₃ | Tungsten Trioxide (WO₃) | Shortening of phosphate chains; formation of WO₆ octahedra. researchgate.netresearchgate.netingentaconnect.com | Raman Spectroscopy, ³¹P NMR researchgate.netresearchgate.netingentaconnect.com |

| PbO-P₂O₅-TeO₂ | Tellurium Dioxide (TeO₂) | Depolymerization of phosphate chains; formation of P-O-Te bonds. researchgate.net | ³¹P MAS NMR, Raman Spectroscopy researchgate.net |

| PbO-P₂O₅-Fe₂O₃ | Iron(III) Oxide (Fe₂O₃) | Replacement of P-O-P bonds with more durable P-O-Fe linkages. researchgate.net | Infrared Spectroscopy, X-Ray Diffraction researchgate.net |

| PbO-P₂O₅-Cr₂O₃ | Chromium(III) Oxide (Cr₂O₃) | Predominance of metaphosphate and pyrophosphate groups. scirp.orgscirp.org | Infrared Spectroscopy, X-Ray Diffraction scirp.orgscirp.org |

The introduction of dopants into the this compound glass matrix is a key strategy for tuning its material characteristics for specific applications, particularly in optics and photonics. researchgate.net Dopants can alter physical properties such as density and glass transition temperature (Tg), as well as introduce new functionalities like luminescence. aip.orgresearchgate.netresearchgate.net

Effect of Metal Oxides : The addition of various metal oxides produces distinct changes in the glass properties. Adding WO₃ tends to increase the glass transition temperature. researchgate.netresearchgate.net The incorporation of TeO₂ increases the density of the glass while decreasing its molar volume. researchgate.net For the xCr₂O₃-(45-x)PbO-55P₂O₅ series, chemical durability reaches a maximum when the chromium oxide content is 2 mol%. scirp.orgscirp.org

Effect of Rare-Earth Ions : this compound glasses are particularly effective hosts for rare-earth (RE) ions because they can accommodate high concentrations of these ions while maintaining an amorphous structure. aip.orgresearchgate.net Doping with europium(III) oxide (Eu₂O₃), for example, can increase the glass system's density as it replaces a lighter component like zinc oxide (ZnO). mdpi.com This doping also affects the optical band gap of the material. mdpi.comrepec.org Doping with manganese dioxide (MnO₂) can induce coloration and new absorption bands related to different oxidation states of manganese (Mn²⁺ and Mn³⁺). researchgate.net

The following table details the effects of various dopants on the properties of this compound glasses.

| Dopant | Host Glass System Example | Effect on Physical Properties | Effect on Optical/Other Properties |

| Tungsten Trioxide (WO₃) | PbO-P₂O₅ | Increases glass transition temperature (Tg). researchgate.netresearchgate.net | Modifies refractive index. researchgate.net |

| Europium(III) Oxide (Eu₂O₃) | Eu₂O₃-ZnO-CaO-PbO-P₂O₅ | Increases density. mdpi.comresearchgate.net | Increases optical band gap; imparts luminescence. mdpi.comrepec.org |

| Chromium(III) Oxide (Cr₂O₃) | Cr₂O₃-PbO-P₂O₅ | Increases density and chemical durability up to 2 mol%. scirp.orgscirp.org | Minimal change to the phosphate network structure. scirp.org |

| Tellurium Dioxide (TeO₂) | PbO-P₂O₅ | Increases density; decreases molar volume. researchgate.net | Improves chemical durability against water corrosion. researchgate.net |

| Manganese Dioxide (MnO₂) | MnO₂-PbO-P₂O₅ | Minimal effect on density at low concentrations. | Induces violet color and a characteristic absorption band for Mn³⁺ at higher concentrations. researchgate.net |

Compositional Series and Structural Network Properties of this compound Glasses

Defect Chemistry and Non-stoichiometry in Lead Phosphates

Non-stoichiometry refers to the deviation of a compound from its ideal integer-based atomic ratio, a phenomenon that arises from defects within the crystal lattice. numberanalytics.com In advanced materials like this compound apatite, understanding defect chemistry is crucial as it governs electronic properties and phase stability. chemrxiv.org

Recent first-principles calculations on this compound oxo-apatite (Pb₁₀(PO₄)₆O) have provided significant insights into its native defect chemistry. chemrxiv.orgchemrxiv.orgresearchgate.net These studies indicate that lead (Pb) and oxygen (O) vacancies are the dominant intrinsic defects. chemrxiv.orgchemrxiv.org The presence of these vacancies has a profound effect on the electronic structure, pinning the Fermi energy deep within the material's band gap. chemrxiv.orgresearchgate.net This positioning of the Fermi level explains the insulating behavior observed experimentally in single crystals of the material. chemrxiv.org

Furthermore, these computational studies suggest the plausible existence of closely related off-stoichiometric phases in the Pb-P-O chemical space. chemrxiv.orgresearchgate.net The tendency to form such phases highlights the complexity of synthesizing pure, stoichiometric this compound apatite.

The introduction of dopants and impurities further complicates the defect chemistry.

Copper (Cu) Doping : Investigations into copper doping of this compound apatite found that only moderate levels of Cu substitution on Pb sites (around 0.24 atomic %) are achievable. chemrxiv.org This level of doping is insufficient to transform the material from its inherent insulating state. chemrxiv.org

Unintentional Impurities : The studies also revealed that unintentional impurities, such as sulfur (S), can be readily incorporated into the lattice. chemrxiv.orgresearchgate.net This suggests that synthesis conditions must be carefully controlled to minimize unwanted doping. chemrxiv.org

| Defect Type | Location/Compound | Consequence |

| Lead (Pb) Vacancy | This compound Apatite | Dominant native defect; pins Fermi energy in the mid-gap. chemrxiv.orgresearchgate.net |

| Oxygen (O) Vacancy | This compound Apatite | Dominant native defect; contributes to insulating behavior. chemrxiv.orgresearchgate.net |

| Copper (Cu) Dopant | Substitutional on Pb site | Achievable only at moderate levels; material remains an insulator. chemrxiv.org |

| Sulfur (S) Impurity | Unintentional incorporation | Readily incorporates into the lattice, affecting overall composition. chemrxiv.orgresearchgate.net |

Functional this compound Materials

The tunable structural and chemical properties of lead phosphates make them promising candidates for a variety of functional materials, including catalysts and luminescent devices.

Metal phosphates are gaining attention in the field of heterogeneous catalysis due to their high thermal and chemical stability, and their tunable surface properties. mdpi.comresearchgate.net These materials can serve as robust supports for catalytically active metal nanoparticles or act as catalysts themselves. nih.gov The addition of PbO to phosphate-based materials is known to enhance chemical stability, a desirable trait for catalysts operating in harsh conditions. researchgate.net

While research specifically on this compound catalysts is emerging, studies on other metal phosphate systems provide a strong basis for their potential development.

Catalyst Supports : Phosphate-based materials have been successfully used as supports for platinum (Pt) catalysts in reactions like the water-gas shift (WGS) reaction. In these systems, the phosphate support is not inert; it actively participates in the reaction mechanism, for example, by aiding in the activation of water molecules. researchgate.net The performance of Pt catalysts supported on calcium phosphate (CaP) and cerium phosphate (CeP) demonstrates the viability of the phosphate material family as effective supports.

Tailorable Properties : A key advantage of phosphate-based catalysts is the ability to tune their chemical, structural, and textural properties by selecting different metal cations. This allows for the control of surface acidity and porosity, which are critical for catalytic activity and selectivity. mdpi.com

Emerging Applications : The broader class of metal phosphates is being explored for a range of catalytic applications, including CO oxidation, urea electrooxidation, and Knoevenagel condensation, indicating a wide scope for the development of new functional phosphate materials. mdpi.comnih.govscispace.com